

Application Notes and Protocols for the Synthesis and Purification of [11C]LY2795050

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radiosynthesis and purification of [11C]**LY2795050**, a selective kappa-opioid receptor (KOR) antagonist used in Positron Emission Tomography (PET) imaging.

Introduction

[11C]LY2795050 is a valuable radiotracer for imaging KOR in the brain, which is implicated in various neuropsychiatric disorders such as depression, anxiety, and addiction.[1] The development of robust and reproducible methods for its synthesis and purification is crucial for clinical and preclinical research.[2][3] This document outlines several established methods for the production of [11C]LY2795050, including palladium- and copper-mediated cyanation reactions, as well as a palladium-mediated carbonylation approach.[4][5]

Synthesis and Purification Strategies

The synthesis of [11C]LY2795050 typically involves a two-step process: the introduction of the carbon-11 label followed by hydrolysis to the final amide product.[6] The primary strategies for introducing the [11C] label are through [11C]cyanide ([11C]HCN) or [11C]carbon monoxide ([11C]CO).[4][7] Purification is consistently achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[4]



Quantitative Data Summary

The following tables summarize the key quantitative data from various reported methods for the synthesis of [11C]LY2795050.

Table 1: Comparison of [11C]Cyanation Methods

Method	Precursor	Catalyst <i>l</i> Mediator	Radioche mical Yield (RCY, non- decay corrected	Molar Activity (Am) [mCi/ µmol]	Radioche mical Purity (RCP)	Total Synthesis Time (min)
Pd- mediated cyanation of aryl iodide	Aryl lodide	Pd2(dba)3	10 ± 4%[4]	914 ± 97[4]	94%[4]	~45[4][6]
Cu- mediated cyanation of aryl boronate ester	Aryl Boronate Ester	Cu(OTf)2	6 ± 1%[2] [9]	>900[2][9]	>99%[2][9]	~45[2]
Cu- mediated cyanation of aryl iodide	Aryl lodide	Cul	21 ± 16% [4]	2075 ± 1063[4]	92%[4]	~41[4]
Automated Pd- catalyzed cyanation	Aryl lodide	Pd catalyst	28% (decay corrected) [3]	~2600[3]	>99%[3]	~40[3]



Table 2: [11C]Carbonylation Method

Method	Precursor	Catalyst	Radioche mical Yield (RCY, non-decay corrected)	Molar Activity (Am) [mCi/ µmol]	Radioche mical Purity (RCP)	Total Synthesis Time (min)
Pd- mediated carbonylati on of Aryl lodide	Aryl lodide	Pd2(dba)3/ NiXantpho s	3 ± 1%[4]	1870 ± 133[4]	99%[4]	~48[4]

Experimental Protocols

Protocol 1: Palladium-Mediated [11C]Cyanation of an Aryl Iodide Precursor

This protocol is based on the method described by Zheng et al. and has been automated for clinical use.[3][6]

- 1. Production of [11C]HCN:
- [11C]CO2 produced from a cyclotron is converted to [11C]CH4 by reaction with hydrogen over a nickel catalyst at 400°C.[6]
- [11C]CH4 is then reacted with ammonia over a platinum catalyst at 950°C to produce [11C]HCN.[6]
- 2. Radiosynthesis:
- Trap the produced [11C]HCN in a reaction vessel containing the iodoaryl precursor (0.5–3 mg), K2CO3, and Pd2(dba)3 in dimethylformamide (DMF, 0.3 mL).[6]



- Heat the reaction mixture at 80-85°C for 3-5 minutes to form the intermediate [11C]nitrile.[3]
 [6]
- Cool the reactor to 5°C.[4]
- Perform hydrolysis by adding 30% H2O2 (0.2 mL) and 1-5 M NaOH (0.2 mL) and heating at 80-100°C for 5 minutes to yield [11C]LY2795050.[4][6]
- Quench the reaction with acetic acid (0.4 mL).[4]
- 3. Purification and Reformulation:
- Purify the crude product using semi-preparative HPLC.[8]
 - Column: Luna, C8(2), 10 μm, 100Å, 150 x 10 mm or Phenomenex Prodigy C8, 10 μm, 150
 × 10 mm.[2][4]
 - Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate/100 mM NH4OAc with
 0.5-1% acetic acid.[2][4][8]
 - Flow Rate: 5 mL/min.[8]
- Collect the fraction containing [11C]LY2795050 (eluting at approximately 7-9 minutes or 12-14 minutes depending on the specific column and conditions).[4][8]
- Dilute the collected fraction with water (50-60 mL).[4][8]
- Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.[4][8]
- Elute the [11C]LY2795050 from the Sep-Pak with ethanol (0.5 mL).[4]
- Formulate the final product by diluting with USP saline (9.5 mL) and passing it through a 0.22
 µm sterile filter.[4]

Protocol 2: Copper-Mediated [11C]Cyanation of an Aryl Boronate Ester Precursor

This protocol offers an alternative to palladium-catalyzed methods.[2]



- 1. Production of [11C]HCN:
- As described in Protocol 1.
- 2. Radiosynthesis:
- Bubble no-carrier-added [11C]HCN (~800 mCi) into a mixture of pyridine (15 equiv) in N,N-dimethylacetamide (DMA, 0.25 mL).[2]
- Add Cu(OTf)2 (4 equiv) followed by the arylpinacolboronate (BPin) ester precursor (1 equiv).
 [2]
- Heat the reaction at 100°C for 5 minutes to generate the [11C]cyano intermediate.[2]
- Accomplish hydrolysis by adding 30% H2O2 (0.2 mL) and 5.0 M NaOH (0.2 mL) and heating at 80°C for 5 minutes.[2]
- 3. Purification and Reformulation:
- Dilute the reaction mixture with acetic acid (0.4 mL).[2]
- Purify the crude product using semi-preparative HPLC with conditions similar to those in Protocol 1.[2]
- The peak corresponding to [11C]LY2795050 typically elutes at ~5–7 minutes.[2]
- Reformulate the collected fraction using a C18 solid-phase extraction cartridge as described in Protocol 1.[2]

Experimental Workflow and Logic Diagrams

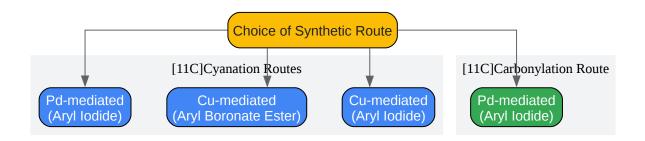
The following diagrams illustrate the general workflow for the synthesis and purification of [11C]LY2795050.





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Caption: General workflow for the synthesis and purification of [11C]LY2795050.



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Caption: Decision tree for selecting a synthetic route for [11C]LY2795050.

Quality Control

Quality control of the final [11C]**LY2795050** product is essential to ensure its suitability for clinical and preclinical use. Standard quality control tests include:

- Radiochemical Purity: Determined by analytical HPLC to be >99%.[3][8]
- Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct (S)-enantiomer is produced (>98% ee).[4]
- Specific Activity: Measured to determine the amount of radioactivity per mole of the compound.
- Residual Solvents: Analysis to ensure levels are within acceptable limits.



 Sterility and Endotoxin Testing: To confirm the product is sterile and free of pyrogens for in vivo use.[10]

Conclusion

Multiple robust and automated methods are available for the synthesis and purification of [11C]LY2795050.[3][4] The choice of method may depend on the available starting materials, automation platform, and desired final product characteristics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of PET radiochemistry and drug development.

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